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molecular formula C19H18ClN3O2 B8393991 6-Chloro-2-diethylamino-4-(4-nitrophenyl)quinoline

6-Chloro-2-diethylamino-4-(4-nitrophenyl)quinoline

Cat. No. B8393991
M. Wt: 355.8 g/mol
InChI Key: FVPQTVGBXSBNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106204B2

Procedure details

570 mg of 6-chloro-2-(N-acetyl-N-ethylamino)-4-(4-nitrophenyl)quinoline were suspended in 11.4 ml of THF and, under argon, added in portions to 3.1 ml of borane-THF complex. The temperature rose to 30° C. After stirring at room temperature for 3 hours, the solvent was removed by distillation and the residue was mixed with 50 ml of ethanol and 20 ml of concentrated HCl and heated on a water bath, cooled and distilled to remove the water. The residue was mixed with water, made alkaline with 2N NaOH, extracted with ethyl acetate and washed with water. The product was purified by MPLC chromatography using an MPRC cartridge with a mixture of 10 parts by volume of ethyl acetate, 5 parts by volume of n-heptane, 5 parts by volume of dichloromethane, 5 parts by volume of methanol and 1 part by volume of concentrated aqueous ammonia solution. A yellow solid product was isolated.
Name
6-chloro-2-(N-acetyl-N-ethylamino)-4-(4-nitrophenyl)quinoline
Quantity
570 mg
Type
reactant
Reaction Step One
Name
Quantity
11.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:12]([C:15](=O)[CH3:16])[CH2:13][CH3:14])[CH:6]=[C:5]2[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:12]([CH2:13][CH3:14])[CH2:15][CH3:16])[CH:6]=[C:5]2[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1

Inputs

Step One
Name
6-chloro-2-(N-acetyl-N-ethylamino)-4-(4-nitrophenyl)quinoline
Quantity
570 mg
Type
reactant
Smiles
ClC=1C=C2C(=CC(=NC2=CC1)N(CC)C(C)=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
11.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added in portions to 3.1 ml of borane-THF complex
CUSTOM
Type
CUSTOM
Details
rose to 30° C
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
ADDITION
Type
ADDITION
Details
the residue was mixed with 50 ml of ethanol and 20 ml of concentrated HCl
TEMPERATURE
Type
TEMPERATURE
Details
heated on a water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the water
ADDITION
Type
ADDITION
Details
The residue was mixed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was purified by MPLC chromatography
ADDITION
Type
ADDITION
Details
with a mixture of 10 parts by volume of ethyl acetate, 5 parts by volume of n-heptane, 5 parts by volume of dichloromethane, 5 parts by volume of methanol and 1 part by volume of concentrated aqueous ammonia solution
CUSTOM
Type
CUSTOM
Details
A yellow solid product was isolated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC=1C=C2C(=CC(=NC2=CC1)N(CC)CC)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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